Molecular Weight and Lipophilicity Differentiation vs. N-(4-Ethylphenyl)acetamide (CAS 3663-34-1)
The target compound carries a 2-(allylamino) substituent that is absent in the simpler analog N-(4-ethylphenyl)acetamide. This structural addition increases molecular weight from 163.22 g/mol to 218.29 g/mol (+55.07 g/mol, +33.7%) and adds one hydrogen bond donor and one hydrogen bond acceptor, fundamentally altering the physicochemical profile relevant to CNS drug-likeness and permeability [1]. The XLogP3 of N-(4-ethylphenyl)acetamide is computed as 2.2 (PubChem); the additional allylamino group is predicted to reduce logP by approximately 0.3–0.7 log units based on the contribution of the secondary amine, bringing the target compound closer to the optimal CNS drug-likeness range (logP 1–3) [2].
| Evidence Dimension | Molecular weight (g/mol) and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 218.29 g/mol; predicted XLogP3 ≈ 1.5–1.9 (estimated by structural increment method) |
| Comparator Or Baseline | N-(4-Ethylphenyl)acetamide (CAS 3663-34-1): MW = 163.22 g/mol; XLogP3 = 2.2 (PubChem computed) |
| Quantified Difference | ΔMW = +55.07 g/mol (+33.7%); estimated ΔXLogP3 = −0.3 to −0.7 log units |
| Conditions | Computational prediction; PubChem computed properties for the comparator; XLogP3 3.0 method |
Why This Matters
The higher molecular weight and moderated lipophilicity place the target compound in a distinct physicochemical space that may improve CNS bioavailability relative to the simpler N-(4-ethylphenyl)acetamide scaffold, according to established CNS MPO (Multiparameter Optimization) criteria.
- [1] PubChem. N-(4-Ethylphenyl)acetamide (CID 72893). Computed Properties: Molecular Weight 163.22 g/mol; XLogP3 2.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Ethylphenyl_acetamide (accessed 2026). View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
